molecular formula C20H23NO4 B15294677 Naloxone-d5 3-Methyl Ether

Naloxone-d5 3-Methyl Ether

Cat. No.: B15294677
M. Wt: 346.4 g/mol
InChI Key: SSVPTPGFVKXIRF-DNODIEJWSA-N
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Description

Naloxone-d5 3-Methyl Ether is a deuterated derivative of naloxone, a well-known opioid receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of naloxone and its analogs. The deuterium labeling helps in tracing and analyzing the metabolic pathways of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naloxone-d5 3-Methyl Ether involves the deuteration of naloxone at specific positions. The process typically starts with the synthesis of naloxone, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Naloxone-d5 3-Methyl Ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naloxone-d5.

    Reduction: Reduction reactions can convert this compound back to its precursor forms.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Naloxone-d5.

    Reduction: Precursors of this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Naloxone-d5 3-Methyl Ether is extensively used in scientific research, including:

    Chemistry: Studying the metabolic pathways and reaction mechanisms of naloxone and its analogs.

    Biology: Investigating the biological effects and interactions of naloxone at the molecular level.

    Medicine: Researching the pharmacokinetics and pharmacodynamics of naloxone for developing better therapeutic agents.

    Industry: Used in the development of analytical methods for quality control and assurance in pharmaceutical production.

Mechanism of Action

Naloxone-d5 3-Methyl Ether exerts its effects by competitively binding to the μ-opioid receptors, displacing opioid agonists. This action reverses the effects of opioids, such as respiratory depression and sedation. The deuterium labeling allows for detailed tracing of the compound’s interaction with the receptors and its metabolic fate in the body.

Comparison with Similar Compounds

Similar Compounds

    Naloxone: The non-deuterated form of Naloxone-d5 3-Methyl Ether.

    Naltrexone: Another opioid receptor antagonist with a similar structure.

    Nalmefene: A derivative of naltrexone with a longer duration of action.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound more accurately compared to its non-deuterated counterparts.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

346.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1/i1D2,3D,9D2

InChI Key

SSVPTPGFVKXIRF-DNODIEJWSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)[2H]

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1

Origin of Product

United States

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